molecular formula C11H20O2 B11719000 ethyl 6,6-dimethylhept-4-enoate

ethyl 6,6-dimethylhept-4-enoate

Cat. No.: B11719000
M. Wt: 184.27 g/mol
InChI Key: QBLMJNSFPVTGSN-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethylhept-4-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 6,6-dimethylhept-4-enoic acid and ethanol. This compound is known for its applications in organic synthesis and its potential as a building block for various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6,6-dimethylhept-4-enoate can be synthesized through the esterification of 6,6-dimethylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethylhept-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6,6-dimethylhept-4-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethylhept-4-enoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This reactivity is crucial in its role as a building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hexenoate: Similar in structure but with a shorter carbon chain.

    Ethyl 3,3-dimethylbutanoate: Similar ester functionality but with different alkyl groups.

Uniqueness

Ethyl 6,6-dimethylhept-4-enoate is unique due to its specific structure, which includes a double bond and two methyl groups on the sixth carbon. This structure imparts distinct reactivity and properties compared to other esters .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 6,6-dimethylhept-4-enoate

InChI

InChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h7,9H,5-6,8H2,1-4H3

InChI Key

QBLMJNSFPVTGSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC=CC(C)(C)C

Origin of Product

United States

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